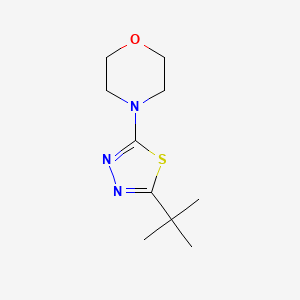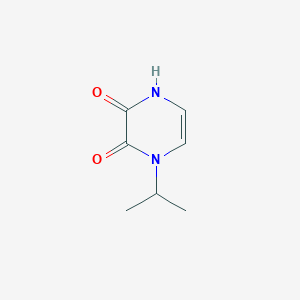![molecular formula C16H19NO B6432450 benzyl[(3-methoxyphenyl)methyl]methylamine CAS No. 1252915-76-6](/img/structure/B6432450.png)
benzyl[(3-methoxyphenyl)methyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of benzyl[(3-methoxyphenyl)methyl]methylamine would consist of a benzyl group, a methoxyphenyl group, and a methylamine group. The exact structure would depend on the positions of these groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl[(3-methoxyphenyl)methyl]methylamine would depend on its molecular structure. For example, its solubility, melting point, boiling point, and reactivity would all be influenced by the presence and position of the benzyl, methoxyphenyl, and methylamine groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Benzyl[(3-methoxyphenyl)methyl]methylamine derivatives have been used in the synthesis of antimicrobial agents . A series of benzyl, phenyl guanidine, and aminoguandine hydrazone derivatives was designed and their in vitro antibacterial activities against two different bacterial strains (Staphylococcus aureus and Escherichia coli) were determined . Several compounds showed potent inhibitory activity against the bacterial strains evaluated, with minimal inhibitory concentration (MIC) values in the low µg/mL range .
Drug Development
The compound has been used in drug development, particularly in the creation of new antimicrobial drugs . The ever-increasing incidence of microbial resistance has resulted in a significant need for the development of novel antimicrobial drugs . As a result, the scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .
Nanotube Production
The compound has found applications in nanotube production . Its successful implementations have found widespread application in various areas, including nanotube production .
Cyclic Peptide Synthesis
Benzyl[(3-methoxyphenyl)methyl]methylamine has been used in cyclic peptide synthesis . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .
Dendrimer Synthesis
The compound has been used in dendrimer synthesis . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .
Enzyme Modification
Benzyl[(3-methoxyphenyl)methyl]methylamine has been used in enzyme modification . Enzyme modification can enhance the stability and activity of enzymes, making them more suitable for various applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on benzyl[(3-methoxyphenyl)methyl]methylamine would likely depend on its potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17(12-14-7-4-3-5-8-14)13-15-9-6-10-16(11-15)18-2/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRPRZRXMUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl[(3-methoxyphenyl)methyl]methylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6432369.png)



![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6432387.png)
![3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole](/img/structure/B6432389.png)
![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-(2-phenylethyl)piperazine](/img/structure/B6432403.png)


![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
